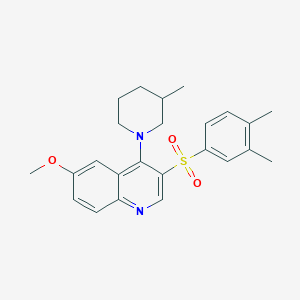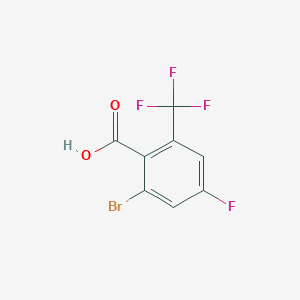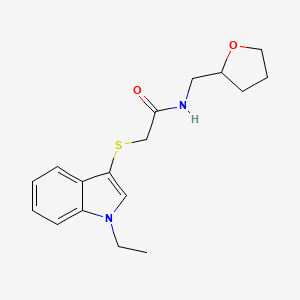
1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Activity
One study explores a new class of insecticides, including compounds like "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea," demonstrating their potential in interfering with cuticle deposition in insects. These compounds are shown to be safe towards mammals, act as stomach poisons, and do not possess plant systemic properties. Their insecticidal activity is primarily due to a failure in the molting or pupation process of insects, resulting from defects in cuticle deposition (Mulder & Gijswijt, 1973).
Anticancer Potential
Another study reports on "1-Aryl-3-(2-chloroethyl) ureas" and their cytotoxicity on human adenocarcinoma cells in vitro, highlighting the potential of similar compounds as anticancer agents. The study indicates that certain derivatives are as cytotoxic as known anticancer drugs, with their N-nitroso derivatives being inactive, suggesting a specific structural requirement for anticancer activity (Gaudreault et al., 1988).
Degradation of Environmental Contaminants
Research on the electro-Fenton degradation of antimicrobials like "N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea" illustrates the effectiveness of electrochemical methods in breaking down environmental contaminants. The study provides insights into the degradation pathways and intermediates formed during the process, emphasizing the role of hydroxyl radicals in achieving complete removal of such compounds from water sources (Sirés et al., 2007).
Analytical Detection in Environmental Samples
Another study focuses on the analysis of "N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea" in aquatic samples, developing a liquid chromatography electrospray ionization mass spectrometry method for detecting this compound at ng/L levels. This research highlights the importance of sensitive and selective analytical methods for monitoring environmental pollutants and provides a basis for understanding the environmental occurrence and fate of similar compounds (Halden & Paull, 2004).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-17-11-5-6-12-18(17)24-21(28)23-13-19-15-9-3-4-10-16(15)20(27)26(25-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKAYKFFPBPAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2913307.png)



![butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2913317.png)
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2913318.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)




![Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI)](/img/structure/B2913326.png)

